N-Boc-6-(phenylmethoxy)-L-norleucine
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Overview
Description
N-Boc-6-(phenylmethoxy)-L-norleucine is a compound that belongs to the class of N-Boc-protected amino acids. The N-Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-6-(phenylmethoxy)-L-norleucine typically involves the protection of the amino group of L-norleucine with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The phenylmethoxy group is introduced through a nucleophilic substitution reaction using an appropriate phenylmethoxy halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Amberlyst-15 in ethanol can enhance the chemoselectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-6-(phenylmethoxy)-L-norleucine undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylmethoxy aldehyde or phenylmethoxy carboxylic acid.
Reduction: Formation of 6-(phenylmethoxy)-L-norleucine.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
N-Boc-6-(phenylmethoxy)-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Boc-6-(phenylmethoxy)-L-norleucine involves its role as a protected amino acid. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes. The phenylmethoxy group can interact with specific molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,6-hexanediamine
- N-Boc-6-bromohexylamine
- N-Boc-1,4-butanediamine
Uniqueness
N-Boc-6-(phenylmethoxy)-L-norleucine is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to other N-Boc-protected amino acids .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(22)19-15(16(20)21)11-7-8-12-23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZKZRCKEODFMS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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